molecular formula C14H16N2O2S2 B2728743 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone CAS No. 1705989-28-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2728743
CAS No.: 1705989-28-1
M. Wt: 308.41
InChI Key: TXGZMFBZHBXKOO-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone: is a complex organic compound that features a unique combination of furan, thiazepane, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan and thiazole rings, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure-activity relationship (SAR) studies can help in designing more potent and selective drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)ethanone: A compound with an ethyl group instead of a methanone group.

Uniqueness

The uniqueness of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone lies in its specific combination of functional groups and ring structures

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-10-13(20-9-15-10)14(17)16-5-4-12(19-8-6-16)11-3-2-7-18-11/h2-3,7,9,12H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZMFBZHBXKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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